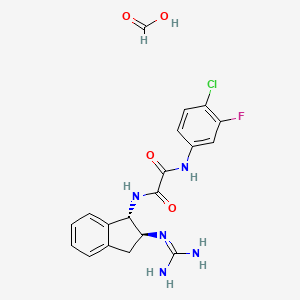

DMJ-I-228

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19ClFN5O4 |

|---|---|

Molecular Weight |

435.8 g/mol |

IUPAC Name |

N'-(4-chloro-3-fluorophenyl)-N-[(1S,2S)-2-(diaminomethylideneamino)-2,3-dihydro-1H-inden-1-yl]oxamide;formic acid |

InChI |

InChI=1S/C18H17ClFN5O2.CH2O2/c19-12-6-5-10(8-13(12)20)23-16(26)17(27)25-15-11-4-2-1-3-9(11)7-14(15)24-18(21)22;2-1-3/h1-6,8,14-15H,7H2,(H,23,26)(H,25,27)(H4,21,22,24);1H,(H,2,3)/t14-,15-;/m0./s1 |

InChI Key |

WUILLEJRRYSPRZ-YYLIZZNMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of DMJ-I-228: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMJ-I-228 is a small-molecule CD4-mimetic that acts as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. Its mechanism of action is centered on its ability to bind to a conserved pocket on the viral envelope glycoprotein gp120, the same site targeted by the host cell's CD4 receptor. By occupying this critical binding site, this compound competitively blocks the attachment of gp120 to the CD4 receptor on target T-cells, a crucial initial step in the HIV-1 infection cycle. This competitive inhibition prevents the conformational changes in the gp120-gp41 complex necessary for subsequent co-receptor binding and membrane fusion, ultimately neutralizing the virus's ability to infect host cells. This document provides a detailed technical overview of the mechanism of action of this compound, including quantitative binding and inhibition data, experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of HIV-1 Entry

This compound functions as a CD4-mimetic, meaning it structurally and chemically mimics the binding of the D1 domain of the CD4 protein to the HIV-1 envelope glycoprotein gp120.[1][2][3] The primary target of this compound is a conserved, hydrophobic pocket on gp120 known as the "Phe 43 cavity," named after the critical phenylalanine residue at position 43 of the CD4 receptor that inserts into this pocket.[1][4]

The binding of this compound to the Phe 43 cavity is an antagonistic one. Unlike the natural CD4 binding which triggers a cascade of conformational changes in the gp120-gp41 trimer to expose the co-receptor binding site, this compound binding does not induce these productive conformational changes.[1] Instead, it occupies the site and sterically hinders the attachment of the CD4 receptor, effectively acting as a competitive inhibitor of this primary virus-host interaction. By preventing CD4 binding, this compound blocks the entire downstream process of viral entry, including co-receptor (CCR5 or CXCR4) engagement and the subsequent fusion of the viral and cellular membranes.[1][3]

The following diagram illustrates the signaling pathway of HIV-1 entry and the point of inhibition by this compound.

Quantitative Data

The efficacy of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity of this compound to HIV-1 gp120

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 250 nM | Isothermal Titration Calorimetry (ITC) | [1] |

Table 2: In Vitro Inhibition of HIV-1 Entry by this compound

| HIV-1 Isolate | IC50 | Assay Type | Cell Line | Reference |

| JR-FL | 7.9 µM (mean) | Pseudovirus Neutralization Assay | TZM-bl | [3] |

| Panel of 42 Primary Isolates | 57% of isolates with IC50 < 10 µM | Pseudovirus Neutralization Assay | TZM-bl | [3] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the dissociation constant (Kd) of this compound binding to HIV-1 gp120.

Methodology:

-

Protein and Ligand Preparation:

-

Recombinant HIV-1 gp120 core protein is expressed and purified.

-

The protein is extensively dialyzed against the experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

A stock solution of this compound is prepared in the same dialysis buffer to minimize heats of dilution.

-

-

ITC Experiment:

-

The ITC instrument (e.g., a MicroCal ITC200) is equilibrated at a constant temperature (e.g., 25°C).

-

The sample cell is filled with the gp120 protein solution at a known concentration (e.g., 10-20 µM).

-

The injection syringe is filled with the this compound solution at a concentration approximately 10-fold higher than the protein concentration.

-

A series of small, precise injections of the this compound solution into the gp120 solution are performed.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin).

-

This fitting process yields the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) is calculated as the reciprocal of Ka.

-

The following diagram outlines the experimental workflow for Isothermal Titration Calorimetry.

HIV-1 Pseudovirus Neutralization Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 entry.

Methodology:

-

Cell and Virus Preparation:

-

TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR, are used as the target cells.

-

HIV-1 pseudoviruses are generated by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid (carrying the luciferase reporter gene) and a plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from the JR-FL isolate).

-

-

Neutralization Assay:

-

TZM-bl cells are seeded in 96-well plates and cultured overnight.

-

Serial dilutions of this compound are prepared in cell culture medium.

-

A constant amount of HIV-1 pseudovirus is pre-incubated with the different concentrations of this compound for a defined period (e.g., 1 hour at 37°C).

-

The virus-compound mixtures are then added to the TZM-bl cells.

-

The plates are incubated for a period to allow for viral entry and reporter gene expression (e.g., 48 hours).

-

-

Data Analysis:

-

After incubation, the cells are lysed, and a luciferase substrate is added.

-

The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

-

The percentage of neutralization is calculated for each this compound concentration relative to the luminescence in control wells (virus only, no inhibitor).

-

The IC50 value is determined by fitting the dose-response curve to a non-linear regression model.

-

The following diagram illustrates the workflow for the HIV-1 pseudovirus neutralization assay.

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors that operate through a well-defined mechanism of action. By mimicking the natural ligand of the gp120 envelope glycoprotein, it effectively competes for binding and prevents the initial steps of viral infection. The quantitative data from biophysical and cell-based assays provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other small-molecule CD4-mimetics.

References

- 1. Structure-based design, synthesis and validation of CD4-mimetic small molecule inhibitors of HIV-1 entry: conversion of a viral entry agonist to an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of small molecule CD4-mimics as entry inhibitors possessing broad spectrum anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

DMJ-I-228: A Small-Molecule CD4-Mimetic as a Potent HIV-1 Entry Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DMJ-I-228, a small-molecule CD4-mimetic compound that demonstrates significant promise as an HIV-1 entry inhibitor. By binding to a highly conserved region on the HIV-1 envelope glycoprotein gp120, this compound effectively mimics the natural receptor CD4, thereby blocking the initial and critical step of viral entry into host cells. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the characterization of this compound, offering a valuable resource for researchers in the fields of virology, immunology, and pharmaceutical development.

Introduction to HIV-1 Entry and Inhibition

The entry of Human Immunodeficiency Virus type 1 (HIV-1) into host T cells is a multi-step process initiated by the interaction of the viral envelope glycoprotein gp120 with the host cell's CD4 receptor.[1] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[1][2] Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[2]

HIV-1 entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages.[1][3] They can be broadly categorized as attachment inhibitors, coreceptor antagonists, and fusion inhibitors.[1] this compound falls into the category of attachment inhibitors, specifically acting as a CD4-mimetic.[4][5] It competitively binds to the CD4-binding site on gp120, preventing the virus from engaging with the CD4 receptor on the host cell.[5]

Mechanism of Action of this compound

This compound is a small molecule designed to mimic the interaction of the CD4 receptor with the HIV-1 envelope glycoprotein gp120.[4][5] Its primary mechanism of action involves binding to the conserved Phe 43 cavity within the CD4-binding site of gp120.[5] This interaction sterically hinders the binding of the authentic CD4 receptor, thereby preventing the initial attachment of the virus to the host cell.

The binding of this compound to gp120 not only blocks CD4 attachment but can also induce conformational changes in the envelope glycoprotein, in some cases leading to an irreversible inactivation of the viral entry machinery. This dual action contributes to its potency as an HIV-1 entry inhibitor.

Figure 1. Simplified signaling pathway of HIV-1 entry inhibition by this compound.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound

| Parameter | Value | Cell Line | Virus Strain | Reference |

| IC50 | 86.9 µM | - | - | [4] |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral activity.

Further research is required to populate data for specific cell lines and virus strains.

Table 2: Cytotoxicity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| CC50 | >100 µM | - | MTT | - |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Single-Round HIV-1 Infection Assay (Pseudovirus Assay)

This assay is used to determine the inhibitory activity of compounds against HIV-1 entry.

Figure 2. Experimental workflow for the single-round HIV-1 infection assay.

Protocol:

-

Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.

-

Virus Infection: HIV-1 pseudoviruses (engineered to be capable of only a single round of infection) are pre-incubated with the various concentrations of this compound for 1 hour at 37°C. This mixture is then added to the TZM-bl cells.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral entry and gene expression, is measured using a luminometer.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on cell viability.

Protocol:

-

Cell Seeding: Target cells (e.g., TZM-bl or peripheral blood mononuclear cells) are seeded in a 96-well plate at an appropriate density.

-

Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for the same duration as the antiviral assay (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the log of the compound concentration.

Figure 3. Logical relationship diagram for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mechanism of action, targeting the highly conserved CD4-binding site on gp120, suggests a potential for broad activity against different HIV-1 subtypes. The available data indicates a favorable in vitro profile; however, further studies are warranted.

Future research should focus on:

-

Comprehensive Antiviral Profiling: Evaluating the efficacy of this compound against a broader panel of HIV-1 clinical isolates, including those resistant to other classes of antiretroviral drugs.

-

Detailed Cytotoxicity and Safety Assessment: Conducting thorough in vitro and in vivo toxicological studies to establish a comprehensive safety profile.

-

Pharmacokinetic Studies: Determining the pharmacokinetic properties of this compound to assess its potential for clinical development.

-

Structural and Mechanistic Studies: Further elucidating the precise molecular interactions between this compound and gp120 to guide the design of next-generation inhibitors with improved potency and resistance profiles.

References

- 1. broadpharm.com [broadpharm.com]

- 2. The Conformational States of the HIV-1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the HIV-1 Entry Inhibitor: DMJ-I-228

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMJ-I-228 is a small molecule CD4-mimetic compound that demonstrates potential as an HIV-1 entry inhibitor. By binding to the viral envelope glycoprotein gp120, this compound mimics the interaction of the natural CD4 receptor, inducing conformational changes that ultimately prevent the virus from entering host cells. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, intended to support further research and development in the field of antiretroviral therapy.

Structure and Chemical Properties

This compound, chemically known as N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide, is a synthetic organic compound with the molecular formula C21H30ClN3O2. Its structure features a central oxalamide linker connecting a 4-chlorophenyl group and a 2,2,6,6-tetramethylpiperidine moiety. The presence of the chlorine atom and the bulky piperidine group are crucial for its binding affinity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide | |

| Molecular Formula | C21H30ClN3O2 | |

| Molecular Weight | 407.93 g/mol | |

| CAS Number | 1374035-59-2 | [1][2] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on the synthesis of structurally similar oxalamide compounds. The general approach involves the condensation of two key intermediates: 4-amino-2,2,6,6-tetramethylpiperidine and a derivative of 4-chloroaniline.

Plausible Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Formation of an oxamic acid chloride derivative: 4-chloroaniline is reacted with oxalyl chloride to form N-(4-chlorophenyl)oxamic acid chloride.

-

Amide bond formation: The resulting acid chloride is then reacted with 4-amino-2,2,6,6-tetramethylpiperidine to yield the final product, this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4-chlorophenyl)oxamic acid chloride

-

In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude N-(4-chlorophenyl)oxamic acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide (this compound)

-

Dissolve 4-amino-2,2,6,6-tetramethylpiperidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C.

-

Add a solution of the crude N-(4-chlorophenyl)oxamic acid chloride (1.0 eq) in the same solvent dropwise to the stirred amine solution.

-

Allow the reaction to proceed at room temperature for 12-18 hours.

-

After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

This compound functions as an HIV-1 entry inhibitor by targeting the envelope glycoprotein gp120. It acts as a CD4-mimetic, binding to a conserved pocket on gp120 that normally accommodates the Phe43 residue of the CD4 receptor.

Quantitative Data

The biological activity of this compound has been characterized by its ability to inhibit HIV-1 entry into host cells.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Virus Strain | Assay Method | Reference |

| IC50 | 86.9 µM | TZM-bl | (Not specified) | Luciferase Reporter Gene Assay | [2] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Signaling Pathway

The binding of this compound to gp120 induces a series of conformational changes that mimic the initial steps of viral entry but ultimately lead to an inactive state, preventing fusion with the host cell membrane.

-

Binding to gp120: this compound binds to the Phe43 pocket on the gp120 subunit of the viral envelope spike.

-

Conformational Change: This binding induces a conformational change in gp120, similar to that caused by CD4 binding. This exposes the co-receptor binding site.

-

Premature Inactivation: Unlike CD4 binding on the cell surface, the conformational state induced by the soluble this compound is transient and leads to an irreversible inactivation of the envelope glycoprotein, rendering the virus non-infectious.[1]

Experimental Protocols

HIV-1 Entry Inhibition Assay (Luciferase Reporter Gene Assay)

This assay is a common method to determine the IC50 value of potential HIV-1 entry inhibitors.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)

-

HIV-1 pseudovirus (engineered to express the envelope glycoproteins of a specific HIV-1 strain)

-

This compound compound

-

Cell culture medium and reagents

-

96-well microplates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Virus Preparation: Dilute the HIV-1 pseudovirus stock to a concentration that yields a high signal-to-noise ratio in the luciferase assay.

-

Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

-

Cell Treatment: Add the virus-compound mixture to the TZM-bl cells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.[3][4]

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel HIV-1 entry inhibitors. Its mechanism of action, targeting the highly conserved CD4 binding site on gp120, offers the potential for broad activity against different HIV-1 strains. Further research should focus on optimizing the structure of this compound to improve its potency and pharmacokinetic profile. Detailed studies on its binding kinetics and the structural basis of its interaction with gp120 will provide valuable insights for the rational design of next-generation CD4-mimetic inhibitors. Additionally, evaluating the in vivo efficacy and safety of this compound and its analogs will be a critical next step in assessing their therapeutic potential.

References

- 1. Soluble CD4 and CD4-Mimetic Compounds Inhibit HIV-1 Infection by Induction of a Short-Lived Activated State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hiv.lanl.gov [hiv.lanl.gov]

- 4. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

Probing the Achilles' Heel of HIV: A Technical Guide to the DMJ-I-228 Binding Site on gp120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding interaction between the small molecule inhibitor DMJ-I-228 and the HIV-1 envelope glycoprotein gp120. By targeting a highly conserved and critical region for viral entry, this compound and its parent class of NBD analogues represent a promising avenue for anti-retroviral drug development. This document synthesizes crystallographic data, biophysical interaction studies, and mutagenesis results to offer a comprehensive understanding of this key molecular interaction.

The Binding Locus: Insertion into the Phe43 Cavity

This compound is a member of the NBD (N-(4-bromophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide) series of compounds, which are designed to act as CD4-mimetic HIV-1 entry inhibitors.[1] These small molecules target the functionally conserved CD4 binding site on gp120.[2][3][4] The primary binding site for this compound is a deep, hydrophobic pocket on the surface of gp120 known as the Phe43 cavity.[2][5] This cavity is named for the critical phenylalanine residue at position 43 of the CD4 receptor, which it accommodates during natural viral entry. By occupying this cavity, this compound competitively inhibits the binding of the CD4 receptor, a crucial first step in the HIV-1 infection process.[6]

The crystal structure of the gp120-DMJ-I-228 complex (PDB ID: 4DKQ) reveals the precise orientation of the inhibitor within the Phe43 cavity.[2] The interaction is characterized by a combination of hydrophobic interactions and hydrogen bonds with key residues lining the cavity.

Quantitative Analysis of Binding Interactions

| Compound | gp120 Variant | Method | Binding Affinity (Kd) | IC50 | Reference |

| NBD-556 | YU2 | ITC | 3.7 µM | - | [6] |

| JRC-II-191 | YU2 | SPR | ~5-fold > NBD-556 | - | [7] |

| (S,S)-DMJ-I-228 | - | - | Data not available | - |

Key Interacting Residues

Structural and mutagenesis studies have identified several key amino acid residues within the Phe43 cavity that are critical for the binding of this compound and other NBD analogues. These interactions are crucial for the stability of the complex and the inhibitory activity of the compound.

-

Asp368: This residue forms a conserved salt bridge interaction, a common recognition mechanism for diverse inhibitors targeting the CD4-binding site.[2]

-

Val255 and Ser375: The meta-fluoro substituent on the aromatic ring of this compound interacts with these residues, an interaction associated with increased binding affinity.[7]

-

Thr257 and Trp427: These residues are involved in hydrophobic interactions with the trifluoro-methane group of some NBD analogues.[8]

-

Glu370 and Ile371: These residues also contribute to the hydrophobic interactions within the binding pocket.[8]

Mutations in these key residues can significantly impact the binding of CD4-mimetic compounds and lead to drug resistance. For example, mutations S375N and I424T, which flank the Phe43 cavity, have been shown to confer resistance to the CD4-mimetic compound BNM-III-170.[9][10]

Experimental Protocols

The elucidation of the this compound binding site has been made possible through a combination of sophisticated experimental techniques.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the gp120-DMJ-I-228 complex at atomic resolution.

Methodology:

-

Protein Expression and Purification: A clade A/E 93TH057 HIV-1 gp120 core with a His375 to Ser substitution is expressed in 293F cells. The protein is then purified using a 17b-conjugated affinity column.[8]

-

Deglycosylation: The purified gp120 core is treated with Endoglycosidase H to remove glycans that can interfere with crystallization.[8]

-

Size-Exclusion Chromatography: The deglycosylated gp120 is further purified using a HiLoad 16/600 Sperdex 200 pg size-exclusion chromatography column.[8]

-

Complex Formation: The purified gp120 is incubated with a molar excess of this compound.

-

Crystallization: The gp120-DMJ-I-228 complex is subjected to vapor diffusion crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

-

Data Collection and Structure Refinement: X-ray diffraction data is collected from the resulting crystals, and the structure is solved and refined to yield the final atomic coordinates.[8]

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of this compound to gp120.

Methodology:

-

Immobilization: Recombinant gp120 is immobilized on the surface of a sensor chip (e.g., a CM5 chip).

-

Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate sensorgrams.

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Site-Directed Mutagenesis

Objective: To identify key residues in gp120 that are critical for this compound binding and to study mechanisms of resistance.

Methodology:

-

Mutant Design: Based on the crystal structure of the gp120-DMJ-I-228 complex, specific amino acid residues in the binding site are selected for mutation.

-

Plasmid Construction: A plasmid containing the gene for the gp120 variant is used as a template. Site-directed mutagenesis is performed using techniques like PCR with primers containing the desired mutation.

-

Expression and Purification: The mutant gp120 proteins are expressed and purified using the same methods as the wild-type protein.

-

Binding Analysis: The binding of this compound to the mutant gp120 proteins is assessed using SPR or other binding assays to determine any changes in affinity.

-

Viral Env Mutagenesis and Neutralization Assays: To assess the impact of mutations on viral resistance, the identified mutations are introduced into the full-length HIV-1 envelope gene. The resulting mutant viruses are then tested for their susceptibility to neutralization by this compound in cell-based assays.[9][10]

Visualizing the Workflow and Interactions

The following diagrams illustrate the experimental workflow for identifying the this compound binding site and the key molecular interactions involved.

Caption: Experimental workflow for characterizing the this compound binding site on gp120.

References

- 1. Crystal structures of HIV-1 gp120 envelope glycoprotein in complex with NBD analogues that target the CD4-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 gp120 as a therapeutic target: Navigating a moving labyrinth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are gp120 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The CD4-gp120 interaction and AIDS pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of binding of a low-molecular-weight CD4 mimetic to HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of DMJ-I-228: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMJ-I-228 is a small molecule CD4-mimetic compound that has emerged as a noteworthy inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Blocking Viral Entry

This compound functions as an HIV-1 entry inhibitor by mimicking the host cell's CD4 receptor.[1][2] Its primary target is the viral envelope glycoprotein gp120. Specifically, this compound binds within a conserved pocket on gp120 known as the Phe 43 cavity, which is located near the natural binding site for the CD4 receptor.[3]

By occupying this critical site, this compound physically obstructs the interaction between gp120 and the CD4 receptor on target immune cells, such as T-helper cells. This blockage of the initial and essential attachment step prevents the conformational changes in the viral envelope glycoproteins that are necessary for subsequent fusion of the viral and cellular membranes. Consequently, HIV-1 is unable to enter the host cell and initiate its replication cycle.

Beyond direct inhibition, this compound has also been shown to sensitize primary HIV-1 strains to neutralization by certain antibodies, including those that target CD4-induced (CD4i) epitopes and the V3 loop of gp120. This suggests that the binding of this compound can induce a more "open" conformation of the gp120 protein, exposing epitopes that are otherwise shielded, thereby making the virus more susceptible to antibody-mediated neutralization.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy data for this compound.

| Parameter | HIV-1 Strain | Value | Assay Type |

| IC50 | JR-FL | 86.9 µM | Pseudovirus Neutralization |

| IC50 | YU2 | 46.7 µM | Pseudovirus Neutralization |

| Kd | gp120 | 250 nM | Not Specified |

Table 1: In vitro efficacy of this compound against HIV-1.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams have been generated using the DOT language.

Caption: HIV-1 entry inhibition by this compound.

Caption: Experimental workflows for evaluating this compound.

Detailed Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay

This assay quantifies the ability of this compound to inhibit viral entry using single-round infectious pseudoviruses.

Materials:

-

HEK293T cells for pseudovirus production

-

HIV-1 envelope (Env) expression plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)

-

This compound

-

Cell culture medium (DMEM with 10% FBS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Pseudovirus Production: Co-transfect HEK293T cells with the Env expression plasmid and the Env-deficient HIV-1 backbone plasmid using a suitable transfection reagent.

-

Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45 µm filter.

-

Neutralization Assay: a. Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. In a separate plate, incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C. d. Remove the medium from the TZM-bl cells and add the virus-compound mixtures to the cells. e. Incubate for 48 hours at 37°C.

-

Luciferase Measurement: a. Aspirate the medium from the wells. b. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the concentration of this compound that reduces luciferase activity by 50% compared to the virus control (no compound).

gp120-CD4 Binding Competition ELISA

This assay measures the ability of this compound to compete with soluble CD4 (sCD4) for binding to gp120.

Materials:

-

Recombinant HIV-1 gp120 protein

-

Recombinant soluble CD4 (sCD4)

-

This compound

-

Anti-gp120 monoclonal antibody

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB substrate

-

ELISA plates

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with sCD4 overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.

-

Competition: a. Prepare serial dilutions of this compound. b. In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the serial dilutions of this compound for 1 hour at 37°C. c. Add the gp120-compound mixtures to the sCD4-coated plate and incubate for 1-2 hours at room temperature.

-

Detection: a. Wash the plate to remove unbound proteins. b. Add an anti-gp120 antibody and incubate for 1 hour. c. Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour. d. Wash the plate and add TMB substrate. e. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: A decrease in absorbance indicates that this compound has inhibited the binding of gp120 to sCD4. The concentration of this compound that causes 50% inhibition of binding is determined.

MTT Cytotoxicity Assay

This assay assesses the potential toxicity of this compound to cells.

Materials:

-

T-cell line (e.g., CEM-SS or MT-4)

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the T-cell line in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control cells.

Conclusion

This compound is a promising HIV-1 entry inhibitor with a well-defined mechanism of action targeting the gp120-CD4 interaction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially advance this and similar CD4-mimetic compounds in the quest for novel anti-HIV-1 therapeutics.

References

DMJ-I-228: A Chemical Probe for HIV-1 Research

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel therapeutic and research tools. A key area of focus in anti-HIV-1 drug discovery is the inhibition of viral entry into host cells, a critical first step in the viral lifecycle. DMJ-I-228 is a small molecule chemical probe that has emerged as a valuable tool for studying the intricacies of HIV-1 entry. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a CD4-mimetic, effectively mimicking the host cell receptor CD4, which is the primary receptor for HIV-1.[1][2] The virus initiates entry by the binding of its envelope glycoprotein, gp120, to the CD4 receptor on the surface of target immune cells, such as T helper cells.[2] This binding event triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2][3] Subsequent engagement of the coreceptor leads to further conformational changes in the viral envelope glycoproteins, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This compound competitively inhibits this initial step of viral entry by binding to a highly conserved pocket on gp120 known as the Phe 43 cavity.[1][4] This cavity is a critical component of the CD4 binding site. By occupying this pocket, this compound physically blocks the interaction between gp120 and the CD4 receptor, thereby preventing the conformational changes required for subsequent coreceptor binding and membrane fusion.[1] This mode of action makes this compound a potent inhibitor of HIV-1 entry.

Quantitative Data

The antiviral activity of this compound has been quantified using various in vitro assays. The following tables summarize the available data on its inhibitory potency and binding affinity.

Table 1: Inhibitory Activity of this compound against HIV-1

| Compound | HIV-1 Strain | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | YU2 | Single-round infectivity assay | Cf2Th-CD4/CCR5 | 86.9 | [1] |

| This compound | YU2 | Single-round infectivity assay | Cf2Th-CD4/CCR5 | 89.9 | [1] |

Table 2: Binding Affinity of this compound and Related Compounds to HIV-1 gp120

| Compound | HIV-1 gp120 Variant | Method | Kd (µM) | Reference |

| NBD-556 (related CD4-mimetic) | YU2 | ITC | ~3 | [5] |

| TS-II-224 (related CD4-mimetic) | Clade A/E | ITC | 0.33 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound and other HIV-1 entry inhibitors.

HIV-1 Single-Round Infectivity Assay

This assay is used to determine the concentration at which a compound inhibits 50% of viral infection (IC50).

a. Materials:

-

Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).[6][7]

-

Virus: HIV-1 Env-pseudotyped viruses (e.g., YU2 strain). These are replication-incompetent viruses that express the HIV-1 envelope glycoproteins on their surface.[8]

-

Compound: this compound dissolved in DMSO.

-

Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-Dextran, luciferase assay reagent.[6][7]

b. Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.[7]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the HIV-1 Env-pseudotyped virus with the different concentrations of this compound for 1 hour at 37°C.

-

Remove the medium from the TZM-bl cells and add the virus-compound mixture. Include control wells with virus only (no compound) and cells only (no virus).

-

Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance viral infectivity.[6]

-

Incubate the plates for 48 hours at 37°C.[7]

-

After incubation, remove the medium and lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between two molecules.

a. Materials:

-

Protein: Purified, monomeric HIV-1 gp120.

-

Ligand: this compound.

-

Buffer: Phosphate-buffered saline (PBS) or another suitable buffer.

-

Instrumentation: Isothermal titration calorimeter.

b. Protocol:

-

Prepare a solution of gp120 (typically 5-10 µM) in the ITC buffer and load it into the sample cell of the calorimeter.[5][9]

-

Prepare a solution of this compound (typically 50-100 µM) in the same buffer and load it into the injection syringe.[5]

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the this compound solution into the gp120 solution in the sample cell.[9]

-

Measure the heat change associated with each injection. The binding of the ligand to the protein will either release (exothermic) or absorb (endothermic) heat.

-

Integrate the heat change peaks to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9] The entropy of binding (ΔS) can then be calculated.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were created using the DOT language for Graphviz.

Conclusion

This compound is a valuable chemical probe for the study of HIV-1 entry. Its well-defined mechanism of action as a CD4-mimetic allows for the specific interrogation of the initial virus-host interaction. The quantitative data on its inhibitory activity, coupled with the detailed experimental protocols provided, offer a solid foundation for its use in HIV-1 research. The visualizations of the HIV-1 entry pathway and experimental workflow further clarify the context in which this compound is utilized. As research into HIV-1 entry inhibitors continues, tools like this compound will remain indispensable for elucidating the molecular details of viral entry and for the development of novel antiretroviral therapies. Information regarding the pharmacokinetics of this compound is not currently available in the public domain.

References

- 1. US9403763B2 - CD4-mimetic inhibitors of HIV-1 entry and methods of use thereof - Google Patents [patents.google.com]

- 2. Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A broad HIV-1 inhibitor blocks envelope glycoprotein transitions critical for entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. researchgate.net [researchgate.net]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New HIV-1 Entry Inhibition Strategy: A Technical Guide to CD4-Mimetic Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The entry of the human immunodeficiency virus (HIV-1) into host cells is the critical first step in its lifecycle and presents a key target for antiviral therapies. This process is initiated by the interaction of the viral envelope glycoprotein gp120 with the host cell's CD4 receptor. For decades, researchers have pursued strategies to disrupt this interaction. This technical guide delves into the discovery and development of a promising class of antiviral candidates: CD4-mimetic small molecules. These compounds cleverly mimic the binding of the natural CD4 receptor to a highly conserved region on gp120, the Phe43 cavity, thereby initiating a conformational cascade that ultimately neutralizes the virus. This document provides an in-depth overview of the core science, experimental methodologies, and critical data underpinning this innovative approach to HIV-1 inhibition.

Introduction: Targeting the Gates of Cellular Entry

The HIV-1 entry process is a precisely orchestrated sequence of molecular events. The viral surface is studded with trimeric envelope glycoprotein (Env) spikes, each composed of three gp120 and three gp41 subunits. The gp120 protein is responsible for receptor binding, while gp41 mediates the fusion of the viral and cellular membranes.

The binding of gp120 to the CD4 receptor on target immune cells, primarily T-helper cells, triggers a series of profound conformational changes in the Env trimer.[1][2] This initial interaction exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[2][3] Coreceptor binding then unleashes the fusogenic potential of gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent membrane fusion, allowing the viral core to enter the cytoplasm.

The discovery of the "Phe43 cavity," a deep, hydrophobic pocket on gp120 that accommodates the Phenylalanine 43 residue of CD4, provided a tantalizing target for structure-based drug design.[1] Small molecules that could bind to this cavity and mimic the action of CD4 held the potential to act as potent entry inhibitors.

The Discovery of CD4-Mimetic Small Molecules: From Agonists to Antagonists

The initial breakthrough in this field came with the identification of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogues, such as NBD-556, through high-throughput screening.[4] These early compounds demonstrated the ability to bind to the Phe43 cavity of gp120.[5][6] However, a fascinating and initially counterintuitive property was observed: while they could inhibit HIV-1 entry in CD4-positive cells, they paradoxically enhanced viral entry into cells lacking CD4 but expressing a coreceptor.[7]

This dual functionality revealed that these molecules were not simple blockers but rather "CD4 mimetics." They induced conformational changes in gp120 similar to those triggered by CD4 itself.[1][8] In the absence of CD4, this premature activation of the Env trimer could facilitate coreceptor binding and subsequent fusion. This agonist activity was an undesirable trait for a therapeutic candidate.

The subsequent evolution of CD4-mimetics focused on converting these agonists into true antagonists. Through structure-based design and a deep understanding of the structure-activity relationships (SAR), researchers systematically modified the chemical scaffolds of these early compounds. The goal was to enhance binding affinity for gp120 while eliminating the ability to induce the fusogenic conformation. This led to the development of more potent and broadly neutralizing compounds, such as the DMJ and BNM series, which exhibit significantly improved antiviral activity and reduced or eliminated agonist properties.[7][9]

Mechanism of Action: A Conformational Gambit

The inhibitory action of advanced CD4-mimetic small molecules is a sophisticated molecular gambit. By binding to the Phe43 cavity, they trigger premature and irreversible conformational changes in the gp120 trimer, effectively "de-arming" the virus before it can engage with host cells.

The binding of a CD4-mimetic induces a transition in gp120 from a "closed," unliganded state to an "open," CD4-bound-like state.[1][8][10] This conformational shift exposes the coreceptor binding site and also destabilizes the gp120-gp41 interaction. Over time, this can lead to the shedding of the gp120 subunits from the viral surface, rendering the virion non-infectious.

dot

Caption: HIV-1 entry and inhibition by CD4-mimetic small molecules.

Quantitative Data Summary

The following table summarizes the reported quantitative data for key CD4-mimetic small molecules, including their binding affinities and antiviral potencies.

| Compound | Target/Assay | IC50 (µM) | EC50 (µM) | Kd (µM) | Reference |

| NBD-556 | HIV-1 IIIB (Cell-cell fusion) | 4.3 ± 1.4 | - | - | [11] |

| gp120-CD4 Interaction (ELISA) | 8.9 ± 1.4 | - | - | [11] | |

| HIV-1 YU2 (CD4+ cells) | 54.4 | - | - | [12] | |

| gp120 (ITC) | - | - | 3.7 | [13] | |

| JRC-II-191 | HIV-1 YU2 (CD4+ cells) | 54.4 | - | - | [12] |

| gp120 (ITC) | - | - | 0.76 | [12] | |

| NBD-09027 | HIV-1 IIIB (Cell-cell fusion) | 2.3 ± 0.5 | - | - | [11] |

| gp120-CD4 Interaction (ELISA) | 6.2 ± 0.8 | - | - | [11] | |

| NBD-11021 | CD4-dependent virus | 2.4 ± 0.2 | - | - | [3] |

| CD4-independent virus | 2.1 ± 0.15 | - | - | [3] | |

| NBD-14136 | HIV-1 HXB2 | 0.27 | - | - | [7] |

| NBD-14273 | HIV-1 HXB2 | 0.18 | - | - | [7] |

| BNM-III-170 | HIV-1 JR-FL (ADCC) | - | ~50 (Concentration used) | - |

Note: IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), and Kd (dissociation constant) values can vary depending on the specific HIV-1 strain, cell line, and assay conditions used.

Experimental Protocols

Single-Round HIV-1 Neutralization Assay (TZM-bl Reporter Assay)

This assay is a cornerstone for evaluating the antiviral potency of CD4-mimetic compounds. It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR promoter.

Materials:

-

TZM-bl cells

-

Env-pseudotyped HIV-1 virus stocks

-

CD4-mimetic small molecules

-

Growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

DEAE-Dextran

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well cell culture plates (white, solid-bottom for luminescence reading)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of the CD4-mimetic compounds in growth medium.

-

Virus Preparation: Dilute the Env-pseudotyped virus stock in growth medium to a concentration that yields a readily detectable luciferase signal (previously determined by titration).

-

Neutralization Reaction: In a separate 96-well plate, mix equal volumes of the diluted virus and the serially diluted compounds. Incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include control wells with virus only (no compound) and cells only (no virus or compound). Add DEAE-Dextran to all wells to a final concentration of 10-20 µg/mL to enhance infection.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well. Incubate for 2-5 minutes at room temperature to ensure complete cell lysis. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent neutralization for each compound concentration relative to the virus control. The IC50 value is determined as the concentration of the compound that reduces luciferase activity by 50%.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful biophysical technique used to directly measure the heat changes that occur upon the binding of a small molecule to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified, recombinant HIV-1 gp120 protein

-

CD4-mimetic small molecule

-

Dialysis buffer (e.g., PBS or HEPES-buffered saline)

Procedure:

-

Sample Preparation: Dialyze the purified gp120 extensively against the chosen ITC buffer. Dissolve the CD4-mimetic compound in the final dialysis buffer to ensure a precise buffer match. Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

-

Instrument Setup: Thoroughly clean the ITC sample and reference cells and the injection syringe according to the manufacturer's instructions.

-

Loading the Calorimeter: Load the gp120 solution (typically at a concentration of 5-50 µM) into the sample cell. Load the CD4-mimetic solution (typically at a 10-20 fold molar excess over the protein) into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution while monitoring the heat released or absorbed.

-

Data Acquisition: The instrument records the heat change for each injection.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, ΔH, and ΔS.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity of a compound.

Materials:

-

Target cell line (e.g., TZM-bl or a relevant immune cell line)

-

CD4-mimetic small molecules

-

Growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the CD4-mimetic compounds to the wells and incubate for a period that reflects the duration of the antiviral assay (e.g., 48 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Experimental Workflow and Logic

The discovery and validation of CD4-mimetic small molecules follow a logical and systematic workflow, from initial screening to detailed characterization.

dot

References

- 1. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD4-Induced Conformational Changes in the Human Immunodeficiency Virus Type 1 gp120 Glycoprotein: Consequences for Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

The Phe 43 Cavity of HIV-1 gp120: A Critical Target for Antiviral Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Phe 43 cavity of the HIV-1 envelope glycoprotein gp120 represents a highly conserved and functionally critical site, making it a prime target for the development of novel entry inhibitors. This hydrophobic pocket, located at the interface of the inner and outer domains of gp120, plays a pivotal role in the initial stages of viral entry by accommodating the phenylalanine residue at position 43 (Phe43) of the human CD4 receptor.[1][2][3] This interaction is the first and most crucial step in the cascade of conformational changes within the envelope glycoprotein trimer that ultimately leads to viral fusion with the host cell membrane.[1][4] Understanding the intricate structure, function, and dynamics of this cavity is paramount for the rational design of therapeutics that can effectively block HIV-1 infection.

Structure and Function of the Phe 43 Cavity

The Phe 43 cavity is a well-defined pocket on the surface of gp120.[1][2] Its formation is stabilized upon binding to CD4, and it is lined by highly conserved residues from different domains of gp120.[2][5] The insertion of the Phe43 side chain from CD4 into this cavity is a key determinant of the high-affinity interaction between gp120 and its primary receptor.[4][6]

This binding event is not merely a static interaction; it is a dynamic process that triggers a series of profound conformational rearrangements within the gp120 trimer.[1][4][7] These changes expose the binding site for the co-receptor (either CCR5 or CXCR4), the second step in viral entry.[5][8] Small molecules designed to mimic the role of the CD4 Phe43 residue, known as CD4-mimetic compounds (CD4mc), can also bind within this cavity and induce similar conformational changes.[1]

The Phe 43 Cavity as a Druggable Target

The highly conserved nature of the Phe 43 cavity makes it an attractive target for the development of HIV-1 entry inhibitors.[2] By targeting this site, it is possible to block the initial gp120-CD4 interaction and prevent the subsequent steps of viral entry.[2][9] A significant advantage of targeting this conserved pocket is the potential to develop broad-spectrum inhibitors that are effective against a wide range of HIV-1 strains and are less susceptible to the development of drug resistance.[2]

Numerous small molecules and peptide-based inhibitors have been developed to target the Phe 43 cavity.[10][11] These compounds are designed to fit snugly within the hydrophobic pocket, disrupting the natural interaction with CD4. Structure-activity relationship (SAR) studies have been instrumental in optimizing the design of these inhibitors to enhance their binding affinity and antiviral potency.[2]

Quantitative Analysis of Ligand Binding to the Phe 43 Cavity

The development of effective inhibitors targeting the Phe 43 cavity relies on a thorough understanding of their binding affinities and antiviral activities. Various biophysical and virological assays are employed to quantify these parameters. The following tables summarize key quantitative data for a selection of compounds that interact with the Phe 43 cavity.

| Compound/Ligand | Target/Assay | Binding Affinity (Kd) | IC50 / EC50 | Reference |

| Small Molecules | ||||

| NBD-556 | HIV-1YU2 gp120 | - | 100 µM | [5] |

| JRC-II-191 | HIV-1YU2 gp120 | 0.76 µM | 54 µM | [5][9] |

| BMS-378806 | HIV-1 gp120 | - | - | [12] |

| CD4-Mimetic Peptides | ||||

| M48U1 | HIV-1 YU2 gp120 | 0.15 nM | - | [7] |

| M48U12 | HIV-1 YU2 gp120 | 8 pM | - | [10][11] |

| CD4 Mutants | ||||

| D1D2F43C-iodoacetamide | gp120 | - | 33.3 ± 5.5 nM | [2] |

| D1D2F43C-10 | gp120 | - | 7.76 ± 0.83 nM | [2] |

| D1D2F43C-57 | gp120 | - | 4.14 ± 0.03 nM | [2] |

Experimental Protocols

The characterization of the Phe 43 cavity and the evaluation of potential inhibitors require a range of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

X-ray Crystallography of gp120-Ligand Complexes

X-ray crystallography provides high-resolution structural information about the interaction between gp120 and its ligands, revealing the precise binding mode within the Phe 43 cavity.

Methodology:

-

Protein Expression and Purification: Recombinant gp120 core protein and the ligand of interest (e.g., a CD4 fragment or a small molecule inhibitor) are expressed and purified to high homogeneity.[13]

-

Complex Formation: The purified gp120 and ligand are mixed in a specific molar ratio to form the complex.

-

Crystallization: The gp120-ligand complex is subjected to crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion.[13] A range of crystallization conditions (e.g., pH, temperature, precipitant concentration) are tested to obtain well-diffracting crystals.

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.[13][14]

-

Structure Determination and Refinement: The crystal structure is solved using molecular replacement, and the model is refined to yield a high-resolution atomic structure of the complex.[15]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time kinetics of molecular interactions, providing data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Methodology:

-

Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.[16]

-

Ligand Immobilization: The gp120 protein (ligand) is immobilized onto the sensor chip surface to a desired response unit (RU) level.[17][18]

-

Analyte Injection: A series of concentrations of the analyte (e.g., CD4 fragment or small molecule) are injected over the immobilized ligand surface at a constant flow rate.[16]

-

Data Acquisition: The binding and dissociation events are monitored in real-time as changes in the SPR signal (sensorgram).[19][20]

-

Data Analysis: The sensorgram data is fitted to a suitable binding model to determine the kinetic parameters (ka, kd, and KD).[20]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: The gp120 protein and the ligand are dialyzed against the same buffer to minimize buffer mismatch effects.[21] Accurate concentrations of both are determined.

-

ITC Experiment Setup: The gp120 solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.[22][23]

-

Titration: A series of small injections of the ligand are made into the gp120 solution at a constant temperature.[24][25]

-

Data Acquisition: The heat released or absorbed after each injection is measured.[25]

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.[21][22]

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of the HIV-1 envelope glycoprotein to mediate the fusion of two different cell populations, providing a functional readout of viral entry.

Methodology:

-

Cell Preparation: Two cell lines are used: effector cells expressing the HIV-1 Env glycoprotein and a reporter gene (e.g., T7 RNA polymerase), and target cells expressing CD4 and a co-receptor, along with a reporter gene under the control of the T7 promoter (e.g., β-galactosidase).[26]

-

Co-cultivation: The effector and target cells are mixed and co-cultured.[27]

-

Fusion Induction: Cell-cell fusion is initiated, often by a brief exposure to low pH if required for the specific viral envelope.[26]

-

Reporter Gene Assay: After a specific incubation period, the extent of cell fusion is quantified by measuring the activity of the reporter gene (e.g., β-galactosidase activity).[28][29]

Visualizing the HIV-1 Entry Pathway and Experimental Workflow

To better understand the complex processes involved in HIV-1 entry and the experimental approaches used to study them, the following diagrams have been generated using the Graphviz DOT language.

Caption: HIV-1 Entry and Fusion Pathway.

Caption: Workflow for Phe 43 Cavity Inhibitor Characterization.

Conclusion

The Phe 43 cavity of HIV-1 gp120 remains a highly promising target for the development of novel antiretroviral drugs. Its conserved nature and critical role in the initial steps of viral entry make it an ideal site for therapeutic intervention. A multi-faceted approach, combining structural biology, biophysical characterization, and functional virological assays, is essential for the successful design and optimization of potent inhibitors that can effectively block this key interaction and contribute to the arsenal of anti-HIV therapies. Continued research into the dynamic nature of this cavity and its interaction with a diverse range of ligands will undoubtedly pave the way for the next generation of HIV-1 entry inhibitors.

References

- 1. The HIV-1 Env gp120 Inner Domain Shapes the Phe43 Cavity and the CD4 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The V2 domain of HIV gp120 mimics an interaction between CD4 and integrin ⍺4β7 | PLOS Pathogens [journals.plos.org]

- 5. Small-Molecule CD4 Mimics Interact with a Highly Conserved Pocket on HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutation in the D1 domain of CD4 receptor modulates the binding affinity to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blocking HIV-1 gp120 at the Phe43 Cavity: If the Extension Fits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of small molecule inhibitors of CD4-gp120 binding based on virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interfacial cavity filling to optimize CD4-mimetic miniprotein interactions with the HIV-1 surface protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interfacial cavity filling to optimize CD4-mimetic miniprotein interactions with HIV-1 surface glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a small molecule inhibitor through interference with the gp120-CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of an HIV-2 gp120 in Complex with CD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. dhvi.duke.edu [dhvi.duke.edu]

- 19. path.ox.ac.uk [path.ox.ac.uk]

- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. zaguan.unizar.es [zaguan.unizar.es]

- 25. ptacts.uspto.gov [ptacts.uspto.gov]

- 26. A cell-cell fusion assay to assess arenavirus envelope glycoprotein membrane-fusion activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Studies of HIV-1 envelope glycoprotein-mediated fusion using a simple fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Initial Characterization of DMJ-I-228: A Technical Guide to its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMJ-I-228 is a novel small-molecule CD4-mimetic compound that demonstrates promising antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of the initial characterization of this compound's antiviral properties, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. As an entry inhibitor, this compound targets the viral envelope glycoprotein gp120, preventing the initial steps of viral attachment and fusion with host cells. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the discovery and advancement of new antiretroviral therapies.

Introduction

The global HIV/AIDS pandemic continues to be a significant public health challenge, necessitating the development of new and effective antiviral agents.[1] One promising strategy in anti-HIV drug discovery is the inhibition of viral entry, the first and crucial step in the viral life cycle. This compound belongs to a class of small molecules known as CD4-mimetics. These compounds are designed to mimic the interaction of the primary cellular receptor for HIV-1, the CD4 molecule, with the viral envelope glycoprotein gp120.[2][3] By binding to a highly conserved region on gp120, the Phe43 cavity, this compound induces conformational changes in the viral envelope, ultimately inhibiting its ability to engage with host cell receptors and mediate membrane fusion.[2][3]

Mechanism of Action

This compound functions as an HIV-1 entry inhibitor by targeting the gp120 subunit of the viral envelope spike.[2] Its mechanism of action can be summarized in the following key steps:

-